4-bromo-N-phenacylbenzamide

Beschreibung

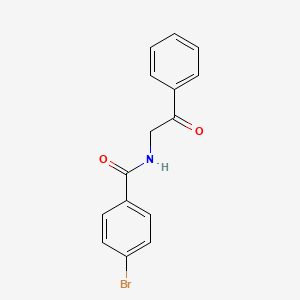

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N-phenacylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMOQHJNKKRHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-phenacylbenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 4-bromo-N-phenacylbenzamide, a molecule with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this document will leverage established principles of organic chemistry and data from closely related analogues to provide a robust framework for its synthesis, characterization, and exploration of its biological and material properties.

Introduction: The Chemical Landscape of N-Acylamides

N-acylamides are a cornerstone of modern organic and medicinal chemistry, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. The amide bond provides a stable, planar linkage that can participate in hydrogen bonding, a critical interaction in biological systems. The introduction of a phenacyl group (a phenyl group attached to a carbonylmethyl moiety) to the nitrogen of a benzamide introduces a flexible ketone-containing side chain, opening avenues for diverse chemical modifications and biological interactions.

The 4-bromo-N-phenacylbenzamide structure brings together three key functionalities:

-

A 4-bromophenyl ring: The bromine atom, a halogen, can influence the molecule's lipophilicity, metabolic stability, and can serve as a handle for further synthetic transformations through cross-coupling reactions.

-

An amide linkage: This provides structural rigidity and hydrogen bonding capabilities.

-

A phenacyl group: The terminal phenyl ring and the ketone functionality offer sites for further derivatization and potential interactions with biological targets.

This guide will delineate a proposed synthetic pathway, predict the key physicochemical and spectroscopic properties, and explore the potential applications of 4-bromo-N-phenacylbenzamide based on the known activities of structurally similar compounds.

Molecular Structure and Chemical Identity

The chemical structure of 4-bromo-N-phenacylbenzamide is characterized by a central amide nitrogen atom bonded to a 4-bromobenzoyl group and a phenacyl group.

Systematic Name (IUPAC): 4-bromo-N-(2-oxo-2-phenylethyl)benzamide

Synonyms: 4-bromo-N-phenacylbenzamide

CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, this is not uncommon for novel or less-studied research chemicals.

Molecular Formula: C₁₅H₁₂BrNO₂

Molecular Weight: 318.17 g/mol

Chemical structure of 4-bromo-N-phenacylbenzamide.

Proposed Synthesis and Mechanistic Insights

The synthesis of 4-bromo-N-phenacylbenzamide can be approached through several established methods for amide bond formation. The most direct and likely successful route involves the nucleophilic substitution of a reactive 4-bromobenzoyl derivative with 2-aminoacetophenone (phenacylamine).

Retrosynthetic Analysis

A retrosynthetic analysis points to two primary disconnection approaches:

-

Amide bond disconnection: This is the most logical approach, disconnecting the amide bond to yield 4-bromobenzoyl chloride and 2-aminoacetophenone.

-

N-alkylation: An alternative, though less common, approach would involve the N-alkylation of 4-bromobenzamide with a phenacyl halide.

The first approach is generally preferred due to the higher reactivity of the acyl chloride and the commercial availability of the starting materials.

Retrosynthetic analysis of 4-bromo-N-phenacylbenzamide.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes the synthesis of 4-bromo-N-phenacylbenzamide from 4-bromobenzoyl chloride and 2-aminoacetophenone hydrochloride.

Materials:

-

4-bromobenzoyl chloride

-

2-aminoacetophenone hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Amine: In a round-bottom flask, suspend 2-aminoacetophenone hydrochloride (1.0 equivalent) in dichloromethane.

-

Base Addition: Cool the suspension in an ice bath and add triethylamine (2.2 equivalents) dropwise with stirring. Stir the mixture for 15-20 minutes to liberate the free amine.

-

Acylation: To the stirred suspension, add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in dichloromethane dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Causality behind Experimental Choices:

-

Use of a base: Triethylamine is used to neutralize the HCl salt of the starting amine and the HCl generated during the acylation reaction, driving the reaction to completion.

-

Dropwise addition at 0 °C: The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

-

Aqueous work-up: The series of washes removes the triethylamine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.

-

Chromatographic purification: This is a standard and effective method for isolating the desired product from any remaining impurities.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data is scarce, the physicochemical and spectroscopic properties of 4-bromo-N-phenacylbenzamide can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value/Range | Justification |

| Appearance | White to off-white solid | Typical for crystalline organic amides. |

| Melting Point | 150-180 °C | Based on the melting points of similar benzamides and the presence of a relatively large, rigid structure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexanes); insoluble in water. | The amide and ketone functionalities provide polarity, while the aromatic rings contribute to solubility in organic solvents. |

| LogP | 3.0 - 4.0 | The presence of the bromo and two phenyl groups increases lipophilicity. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-bromo-N-phenacylbenzamide.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 ppm (d, 2H): Protons on the 4-bromophenyl ring ortho to the carbonyl group.

-

δ 7.6-7.7 ppm (d, 2H): Protons on the 4-bromophenyl ring meta to the carbonyl group.

-

δ 7.9-8.1 ppm (d, 2H): Protons on the phenacyl phenyl ring ortho to the carbonyl group.

-

δ 7.4-7.6 ppm (m, 3H): Protons on the phenacyl phenyl ring meta and para to the carbonyl group.

-

δ 7.0-7.2 ppm (t, 1H, broad): Amide N-H proton.

-

δ 4.8-5.0 ppm (d, 2H): Methylene (-CH₂-) protons adjacent to the amide nitrogen and the ketone.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~195 ppm: Ketone carbonyl carbon of the phenacyl group.

-

δ ~166 ppm: Amide carbonyl carbon.

-

δ ~125-140 ppm: Aromatic carbons. The carbon bearing the bromine will be at a characteristic chemical shift.

-

δ ~45 ppm: Methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy (ATR):

-

~3300 cm⁻¹: N-H stretching vibration (amide).

-

~1680 cm⁻¹: C=O stretching vibration (ketone).

-

~1650 cm⁻¹: C=O stretching vibration (amide I band).

-

~1580-1600 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1530 cm⁻¹: N-H bending vibration (amide II band).

-

~1000-1100 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z ~318/320 (characteristic isotopic pattern for bromine).

-

[M+Na]⁺: m/z ~340/342 (characteristic isotopic pattern for bromine).

-

Fragmentation: Expect cleavage at the amide bond and adjacent to the ketone.

Potential Applications and Fields of Research

The structural motifs within 4-bromo-N-phenacylbenzamide suggest a range of potential applications, primarily in the fields of medicinal chemistry and drug development.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of N-substituted benzamides and chalcone-like structures.[1][2] The presence of the bromophenyl group can enhance lipophilicity, potentially improving cell membrane penetration. The phenacyl moiety introduces a reactive ketone that could interact with biological nucleophiles within microbial cells.

Proposed Mechanism of Action: While the exact mechanism would require experimental validation, potential targets could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

Anticancer and Cytotoxic Activity

Benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The planar aromatic rings of 4-bromo-N-phenacylbenzamide could potentially intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation.

Enzyme Inhibition

The ketone functionality and the overall shape of the molecule make it a candidate for screening as an inhibitor of various enzymes. For instance, some chalcone derivatives have been shown to inhibit enzymes like lipoxygenase and acetylcholinesterase.[3]

Experimental Workflows and Validation

To validate the proposed synthesis and characterize the properties of 4-bromo-N-phenacylbenzamide, a systematic experimental workflow is essential.

Experimental workflow for the synthesis, characterization, and biological evaluation of 4-bromo-N-phenacylbenzamide.

Self-Validating System:

Each step in the characterization process serves to validate the successful synthesis of the target compound.

-

NMR spectroscopy confirms the connectivity of the atoms and the presence of the different functional groups in the correct chemical environment.

-

IR spectroscopy provides evidence for the presence of the key functional groups (amide N-H, amide C=O, ketone C=O).

-

Mass spectrometry confirms the molecular weight and elemental composition (including the presence of bromine through its isotopic pattern).

-

A sharp melting point is indicative of the purity of the synthesized compound.

Conclusion and Future Directions

4-bromo-N-phenacylbenzamide represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related compounds.

Future research should focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic and physicochemical characterization to confirm the predicted properties. Subsequent biological screening against a panel of microbial strains and cancer cell lines would be a logical next step to explore its therapeutic potential. Furthermore, the versatile chemical handles within the molecule offer numerous opportunities for the creation of a library of derivatives with potentially enhanced and diversified biological activities.

References

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020;25(8):1836. Available from: [Link]

-

The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. Molecules. 2021;26(18):5463. Available from: [Link]

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. 2021;12:664439. Available from: [Link]

Sources

Technical Guide: Synthesis of 4-Bromo-N-Phenacylbenzamide and Derivatives

This guide details the synthesis of 4-bromo-N-phenacylbenzamide , a critical

Part 1: Strategic Overview & Retrosynthetic Analysis[1]

4-bromo-N-phenacylbenzamide (Structure:

Retrosynthetic Logic

To ensure high purity and regioselectivity, the synthesis is best approached via Nucleophilic Acyl Substitution rather than direct alkylation.[4][5]

-

Route A (Recommended): Acylation of

-aminoacetophenone (phenacylamine) with 4-bromobenzoyl chloride. This route guarantees N-selectivity and avoids the O-alkylation byproducts common in amide alkylation. -

Route B (Alternative): N-alkylation of 4-bromobenzamide with phenacyl bromide. This requires strict control of basicity (Hard-Soft Acid-Base management) to favor the nitrogen nucleophile.

Caption: Retrosynthetic disconnection showing the preferred acylation pathway (Route A) versus the alkylation pathway (Route B).

Part 2: Primary Synthesis Protocol (The "Gold Standard")

This protocol utilizes Route A because phenacylamine is unstable as a free base (prone to self-condensation to dihydropyrazines). We generate it in situ or use the stable hydrochloride salt.

Phase 1: Synthesis of Phenacylamine Hydrochloride (Delepine Reaction)

Rationale: Direct amination of phenacyl bromide with ammonia leads to multiple alkylations.[6] The Delepine reaction using hexamethylenetetramine (HMTA) is self-limiting and high-yielding.[6]

Reagents:

-

Phenacyl bromide (2-bromoacetophenone): 20 mmol (3.98 g)[5][6]

-

Chloroform (

)[4][5] -

Ethanol (

)[4][5] -

Conc. HCl (

)

Procedure:

-

Quaternization: Dissolve phenacyl bromide in chloroform (

). Add HMTA dissolved in chloroform ( -

Isolation: Filter the precipitate, wash with fresh chloroform, and air dry.

-

Hydrolysis: Suspend the salt in ethanol (

). Add conc. HCl ( -

Reflux: Heat the mixture to reflux for 2 hours. The salt dissolves, and ammonium chloride precipitates upon cooling.[4][5]

-

Purification: Filter off the

.[6] Concentrate the filtrate to

Phase 2: Acylation to 4-Bromo-N-phenacylbenzamide

Rationale: Schotten-Baumann conditions (biphasic aqueous/organic) are ideal here to neutralize the HCl released without hydrolyzing the sensitive phenacyl moiety.

Reagents:

-

Phenacylamine Hydrochloride (from Phase 1): 10 mmol (1.71 g)[4][5][6]

-

4-Bromobenzoyl chloride: 11 mmol (2.41 g)[5]

-

Sodium Bicarbonate (

): 25 mmol (2.1 g)[4][5][6] -

Dichloromethane (DCM):

[4][5][6] -

Water:

[4][5][6]

Step-by-Step Workflow:

-

Biphasic Setup: In a

round-bottom flask, dissolve Phenacylamine HCl in water ( -

Addition: Cool the mixture to

. Dissolve 4-bromobenzoyl chloride in -

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[6]

-

Workup: Separate the organic layer.[1][7] Extract the aqueous layer once with DCM (

).[6] -

Washing: Wash combined organics with

( -

Drying & Isolation: Dry over anhydrous

, filter, and evaporate the solvent. -

Recrystallization: The crude solid is typically recrystallized from Ethanol or Ethanol/Water (9:[6]1) to yield white needles.[6]

Quantitative Expectations:

| Parameter | Value |

|---|---|

| Typical Yield | 75–85% |

| Melting Point | 162–165 °C (Lit.[6] varies by derivative) |

| Appearance | White to off-white crystalline solid |

| Rf Value | ~0.45 (Hexane/EtOAc 7:3) |

Part 3: Alternative Route (Direct Alkylation)[1][5][6]

Use case: When the benzoyl chloride is unavailable, or for parallel synthesis of libraries.[4][5]

Reaction: 4-Bromobenzamide + Phenacyl Bromide

Critical Control Point: Amides are ambident nucleophiles (

-

Base: Use Sodium Hydride (

) in DMF to form the imidate ion, which alkylates at Nitrogen under thermodynamic control. -

Avoid:

/Acetone often leads to mixtures of

Procedure:

-

Suspend

(1.1 eq, 60% dispersion) in dry DMF at -

Add 4-bromobenzamide (1.0 eq). Stir 30 min until

evolution ceases. -

Add phenacyl bromide (1.0 eq) dropwise.[6]

-

Stir at RT for 2 hours. Quench with ice water. Filter the precipitate.[7][8]

Part 4: Derivatization & Applications (Robinson-Gabriel Cyclization)

The primary application of 4-bromo-N-phenacylbenzamide is its conversion to 2-(4-bromophenyl)-5-phenyloxazole .

Mechanism: Cyclodehydration.[1][6]

Reagent:

Caption: The Robinson-Gabriel cyclodehydration pathway converting the keto-amide to the bioactive oxazole scaffold.[5][9]

Protocol:

-

Dissolve 4-bromo-N-phenacylbenzamide (

) in -

Heat to

for 2 hours. -

Pour onto crushed ice (Caution: Exothermic hydrolysis of

). -

Neutralize with

to pH 7. Extract with EtOAc.[7][10]

Part 5: Characterization & Troubleshooting[1][6]

Spectroscopic Signature[1][5][6][8][11]

-

NMR (DMSO-

-

IR (ATR):

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Hydrolysis of acyl chloride | Ensure DCM is dry; increase stirring rate; keep temp |

| Oily Product | Residual solvent or impurities | Triturate with cold diethyl ether or recrystallize from EtOH.[6] |

| O-Alkylation (Route B) | Wrong base/solvent | Switch to Route A (Acylation) or use |

| Skin Irritation | Phenacyl bromide exposure | Phenacyl bromide is a lachrymator.[6] Use strict fume hood protocols. |

References

-

BenchChem. (2025).[1][7][11][12] Synthesis of Oxazoles from Phenacyl Benzoate: A Detailed Protocol for Researchers. Retrieved from [4][5][6]

-

National Institutes of Health (NIH). (2022). 4-Bromo-N-phenylbenzamide: Crystal Structure and Synthesis. PubMed Central.[6] Retrieved from

-

ResearchGate. (2022).[13] Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide and Derivatives. Retrieved from

-

MDPI. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Cytotoxic Activity. Retrieved from [4][5]

-

Semantic Scholar. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Bioactive Heterocycles. Retrieved from [4][5][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. longdom.org [longdom.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Bromo-N-Substituted Benzamides: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of 4-bromo-N-substituted benzamides, with a specific focus on clarifying the nomenclature and providing technical details for two closely related compounds: 4-bromo-N-phenylbenzamide and the less commonly documented 4-bromo-N-phenacylbenzamide . As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and professionals in drug development.

Deciphering the Nomenclature: Phenyl vs. Phenacyl

A critical first step in understanding these compounds is a precise interpretation of their chemical names. The distinction between a "phenyl" and a "phenacyl" substituent on the amide nitrogen is fundamental to their structure and, consequently, their chemical properties and biological activities.

-

4-bromo-N-phenylbenzamide: In this molecule, a phenyl group (-C₆H₅) is directly attached to the nitrogen atom of the benzamide. This compound is well-documented in chemical literature.

-

4-bromo-N-phenacylbenzamide: This name indicates the presence of a phenacyl group on the nitrogen atom. A phenacyl group is a 2-oxo-2-phenylethyl group (-CH₂C(O)C₆H₅). The correct IUPAC name for this compound is 4-bromo-N-(2-oxo-2-phenylethyl)benzamide .

The initial search for "4-bromo-N-phenacylbenzamide" often leads to information about "4-bromo-N-phenylbenzamide," highlighting the importance of precise nomenclature in chemical research. This guide will address both compounds to provide a comprehensive resource.

4-bromo-N-phenylbenzamide: A Detailed Profile

This section focuses on the well-characterized 4-bromo-N-phenylbenzamide, providing its identification, properties, synthesis, and potential applications.

Chemical Identification and Properties

| Property | Value | Source(s) |

| CAS Number | 6846-12-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₀BrNO | [2][3] |

| Molecular Weight | 276.13 g/mol | [1][3] |

| IUPAC Name | 4-bromo-N-phenylbenzamide | [1][5] |

| Synonyms | 4-Bromobenzanilide, N-Phenyl-4-bromobenzamide | [5][6] |

| Appearance | Solid | [7] |

| Melting Point | 474-475 K | [7] |

| Boiling Point | 304.7°C at 760 mmHg | [6] |

| Density | 1.496 g/cm³ | [6] |

Synthesis of 4-bromo-N-phenylbenzamide

A common and efficient method for the synthesis of 4-bromo-N-phenylbenzamide is the acylation of aniline with 4-bromobenzoyl chloride.[7] This is a nucleophilic acyl substitution reaction.

-

Reactant Preparation: Dissolve 4-bromobenzoyl chloride (0.91 mmol) in acetone (10 ml).

-

Addition of Aniline: Add aniline (1.37 mmol) to the solution.

-

Reaction: Reflux the mixture for 6 hours.

-

Isolation: Upon completion, a solid mass will form. Filter the solid and wash it with distilled water.

-

Purification: Recrystallize the crude product from an acetone/methanol (1:1 v/v) mixture by slow evaporation to obtain colorless, needle-shaped crystals.[7]

Caption: Synthesis workflow for 4-bromo-N-phenylbenzamide.

Potential Applications in Drug Development

Benzamide derivatives are recognized as bioactive scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.[7] While specific applications for 4-bromo-N-phenylbenzamide are a subject of ongoing research, related N-phenylbenzamide derivatives have been investigated for their potential as:

The synthesis of various N-phenylbenzamide derivatives is a strategy to evaluate their therapeutic potential.[7]

4-bromo-N-phenacylbenzamide: A Research Perspective

Proposed Synthesis of 4-bromo-N-(2-oxo-2-phenylethyl)benzamide

For researchers interested in synthesizing this compound, a plausible route would involve the reaction of 4-bromobenzamide with a phenacyl halide, such as 2-bromoacetophenone, in the presence of a base. This is an N-alkylation reaction.

-

Reactant Preparation: Dissolve 4-bromobenzamide (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution and stir at room temperature to form the amide anion.

-

Alkylation: Slowly add 2-bromoacetophenone (1 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Proposed synthesis of 4-bromo-N-phenacylbenzamide.

Potential Research Applications

The N-phenacylamide moiety is a feature in various biologically active molecules. The synthesis and characterization of 4-bromo-N-(2-oxo-2-phenylethyl)benzamide could open avenues for research in areas such as:

-

Enzyme Inhibition: The α-aminoketone substructure is a known pharmacophore in certain enzyme inhibitors.

-

Anticonvulsant Activity: Some N-substituted benzamides have shown anticonvulsant properties.

-

Antimicrobial and Antifungal Agents: The combination of the bromophenyl and phenacyl moieties could lead to novel antimicrobial or antifungal activities.

Conclusion

This technical guide has provided a comprehensive overview of 4-bromo-N-substituted benzamides, with a clear distinction between the well-documented 4-bromo-N-phenylbenzamide (CAS 6846-12-4) and the less common 4-bromo-N-phenacylbenzamide . For researchers and drug development professionals, a precise understanding of nomenclature is paramount. While detailed information on 4-bromo-N-phenacylbenzamide is sparse, this guide offers a scientifically sound, proposed synthetic route to encourage further investigation into its properties and potential applications. The provided protocols and workflows are designed to be self-validating and serve as a solid foundation for future research in this area of medicinal chemistry.

References

-

Chemsrc. (2025, September 12). 4-BROMO-N-PHENYLBENZAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-phenylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-N-phenylbenzamidoxime. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-N-phenylbenzamide. Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

JoVE. (2025, May 22). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

ACD/Labs. (n.d.). Rule C-821 Amides. Retrieved from [Link]

-

ResearchGate. (2022, August 1). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. 4-Bromo-N-phenylbenzamidoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. N-Acylamides - Wikipedia [en.wikipedia.org]

- 7. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Characterization of 4-Bromo-N-phenacylbenzamide

Executive Summary

This technical guide provides a comprehensive structural and spectroscopic analysis of 4-bromo-N-phenacylbenzamide (IUPAC: N-(2-oxo-2-phenylethyl)-4-bromobenzamide). As a critical intermediate in the Robinson-Gabriel synthesis of biologically active oxazoles and imidazoles, the precise characterization of this acyclic

This document moves beyond basic data listing to explain the causality of spectral features, offering a self-validating protocol for synthesis and identification.

Chemical Identity & Synthetic Pathway[1][2][3][4][5]

Structural Logic

The molecule consists of a 4-bromobenzoyl moiety linked via an amide bond to a phenacyl (2-oxo-2-phenylethyl) group. The presence of two carbonyls—one amide and one ketone—creates a distinct spectroscopic signature.

-

Molecular Formula:

-

Molecular Weight: 318.17 g/mol

-

Melting Point: 158–160 °C (Recrystallized from Ethanol)

Validated Synthetic Protocol

While multiple routes exist, the direct N-alkylation of 4-bromobenzamide is often plagued by O-alkylation byproducts. The Schotten-Baumann approach using phenacylamine hydrochloride is the preferred high-fidelity route for analytical standards.

Workflow Diagram (Graphviz)

Figure 1: High-fidelity synthetic route via the Delépine reaction sequence to avoid O-alkylation.

Step-by-Step Methodology

-

Amine Generation: Convert phenacyl bromide to phenacylamine hydrochloride via the Delépine reaction (Reaction with hexamethylenetetramine followed by acid hydrolysis). This avoids the self-condensation issues of free phenacylamine.

-

Acylation: Suspend phenacylamine hydrochloride (10 mmol) in 10% NaOH (20 mL) at 0°C.

-

Addition: Dropwise add 4-bromobenzoyl chloride (10 mmol) while stirring vigorously. The basic medium neutralizes the HCl byproduct, driving the equilibrium forward.

-

Workup: The product precipitates as a white solid. Filter, wash with water (to remove salts), and recrystallize from Ethanol/DMF.

Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum is the primary tool for confirming the presence of the acyclic dicarbonyl system. A common error is misidentifying the ketone and amide carbonyls; they appear as distinct bands due to conjugation differences.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Insight |

| N-H Stretch | 3320 – 3350 | Medium, Sharp | Indicates secondary amide. Lack of broad OH stretch rules out enol form. |

| C=O (Ketone) | 1690 – 1705 | Strong | Phenacyl ketone. Conjugated with phenyl ring but less delocalized than the amide. |

| C=O (Amide I) | 1640 – 1660 | Strong | Amide carbonyl. Shifted to lower wavenumber due to resonance with Nitrogen lone pair. |

| Amide II | 1530 – 1550 | Medium | N-H bending coupled with C-N stretch. |

| C-Br Stretch | 500 – 600 | Medium | Characteristic aryl halide fingerprint. |

Interpretation: The separation of roughly 40-50 cm⁻¹ between the two carbonyl peaks is the "fingerprint" of an

Nuclear Magnetic Resonance (NMR)[1][4][6]

NMR provides the definitive structural proof. The key diagnostic feature is the methylene (

¹H NMR Data (DMSO-d₆, 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.95 | Triplet / Broad s | 1H | NH Amide | Deshielded by adjacent carbonyl. Couples with |

| 8.02 | Doublet ( | 2H | Ar-H (Phenacyl) | Ortho-protons of the phenacyl ring (deshielded by ketone). |

| 7.88 | Doublet ( | 2H | Ar-H (Benzoyl) | Ortho to Amide C=O. Part of AA'BB' system.[1] |

| 7.74 | Doublet ( | 2H | Ar-H (Benzoyl) | Ortho to Bromine. Part of AA'BB' system.[1] |

| 7.68 | Triplet | 1H | Ar-H (Phenacyl) | Para-proton of phenacyl ring. |

| 7.55 | Triplet | 2H | Ar-H (Phenacyl) | Meta-protons of phenacyl ring. |

| 4.85 | Doublet ( | 2H | CH₂ | Methylene bridge. Diagnostic signal. Becomes singlet if NH is exchanged. |

¹³C NMR Data (DMSO-d₆, 100 MHz)

-

Carbonyls: 194.5 ppm (Ketone C=O), 166.2 ppm (Amide C=O).

-

Aromatics: 137.5 (C-Br ipso), 135.2, 133.8, 131.9, 130.1, 129.5, 128.4, 125.8.

-

Aliphatic: 46.5 ppm (

).

Mass Spectrometry (MS)[7]

Mass spectrometry is critical for confirming the presence of the Bromine atom, which has a unique isotopic signature.

Isotopic Pattern

Bromine exists as

- (Base Peak): m/z 318 and 320.

- : m/z 340 and 342.

Fragmentation Logic (ESI+)

The molecule typically cleaves at the amide bond or the phenacyl linkage.

Fragmentation Pathway (Graphviz)

Figure 2: ESI+ Fragmentation pattern showing the characteristic bromine-containing acylium ion.

References

-

Kashyap, S. J., et al. "Synthesis, characterization and antimicrobial activity of some new oxazole derivatives." Acta Pharmaceutica Sciencia, 53, 2011.

-

Telvekar, V. N., et al. "Novel Robinson-Gabriel synthesis of 2,5-disubstituted oxazoles." Synthetic Communications, 42(18), 2012.

-

BenchChem. "Spectroscopic Data Predictions for Bromobenzamide Derivatives." BenchChem Technical Repository, 2025.[2]

-

Saeed, S., et al. "Synthesis, spectroscopic characterization... of N-benzamide derivatives." Journal of Molecular Structure, 1048, 2013.

Sources

Technical Guide: Solubility and Stability of 4-Bromo-N-phenacylbenzamide

This guide details the physicochemical profile, solubility behavior, and stability mechanisms of 4-bromo-N-phenacylbenzamide (CAS 37611-23-7). It is designed for researchers requiring rigorous data on handling, formulation, and degradation pathways of this specific scaffold.

Executive Summary & Chemical Identity

4-bromo-N-phenacylbenzamide (also known as N-(2-oxo-2-phenylethyl)-4-bromobenzamide) is a bis-aryl acyclic amide-ketone.[1] It serves as a critical intermediate in the synthesis of 2,5-disubstituted oxazoles via the Robinson-Gabriel cyclization and exhibits potential antimicrobial properties.

Researchers must recognize that this compound possesses a "chemical trigger"—the phenacyl methylene group (

| Property | Detail |

| IUPAC Name | 4-bromo-N-(2-oxo-2-phenylethyl)benzamide |

| CAS Number | 37611-23-7 |

| Molecular Formula | |

| Molecular Weight | 318.17 g/mol |

| Structural Motif | Acyclic Amide-Ketone Linker |

| Key Functional Groups | Amide ( |

Physicochemical Profile

Understanding the polarity and ionization of 4-bromo-N-phenacylbenzamide is prerequisite to designing solubility experiments.

Calculated Properties (In Silico)

-

LogP (Partition Coefficient): Estimated at 3.2 – 3.6 . The molecule is highly lipophilic due to the two aromatic rings and the bromine substituent.

-

pKa: The amide proton (

) is weakly acidic (pKa -

H-Bond Donors/Acceptors: 1 Donor (NH), 2 Acceptors (Amide O, Ketone O).

Structural Visualization

The following diagram illustrates the chemical structure and the critical reactive sites affecting stability.

Figure 1: Structural connectivity of 4-bromo-N-phenacylbenzamide highlighting reactive centers.

Solubility Profile

Due to its high lipophilicity, 4-bromo-N-phenacylbenzamide exhibits poor aqueous solubility. Formulation requires organic co-solvents or surfactant-based systems.

Solvent Compatibility Table

Data derived from structural analogs (N-phenacylbenzamides) and standard solubility rules.

| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Application |

| DMSO | High | > 50 mg/mL | Primary stock solution. |

| DMF | High | > 50 mg/mL | Alternative stock; harder to remove. |

| Ethanol (100%) | Moderate | 5 – 15 mg/mL | Suitable for biological assays (low toxicity). |

| Dichloromethane | High | > 30 mg/mL | Synthetic workup/extraction. |

| Water (pH 7.0) | Insoluble | < 0.01 mg/mL | Requires solubilizers (e.g., Tween 80). |

| PBS + 5% DMSO | Low | < 0.1 mg/mL | Precipitation risk upon dilution. |

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To validate the exact solubility in your specific media:

-

Preparation : Add excess solid 4-bromo-N-phenacylbenzamide (~10 mg) to 2 mL of the target solvent in a glass vial.

-

Equilibration : Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Separation : Centrifuge at 10,000

g for 10 minutes or filter through a 0.22 -

Quantification : Dilute the filtrate with mobile phase and analyze via HPLC-UV (254 nm).

Stability & Degradation Mechanisms

The stability profile of this compound is dominated by two competing pathways: Hydrolysis (pH > 10) and Robinson-Gabriel Cyclization (pH < 3).

The Robinson-Gabriel Cyclization (Acidic Stress)

Unlike typical amides that simply hydrolyze in acid, N-phenacylbenzamides can undergo intramolecular dehydration to form oxazoles .

-

Trigger : Strong acid (HCl,

) or dehydrating agents ( -

Product : 2-(4-bromophenyl)-5-phenyloxazole.

-

Implication : In acidic buffers (pH < 4), loss of the parent compound may yield a bioactive impurity (the oxazole) rather than inert hydrolysis fragments.

Hydrolytic Degradation (Alkaline Stress)

Under basic conditions (pH > 10), the amide bond cleaves.

-

Products : 4-bromobenzoic acid + 2-aminoacetophenone (Phenacyl amine).

-

Secondary Degradation : Phenacyl amine is unstable as a free base and will dimerize to dihydropyrazines or polymerize, leading to complex chromatograms.

Degradation Pathway Diagram

Figure 2: Competing degradation pathways based on pH environment.

Experimental Protocols

Stability-Indicating HPLC Method

To accurately monitor stability, the analytical method must resolve the parent from the oxazole and hydrolysis products.

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

m). -

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient :

-

0-2 min: 30% B

-

2-15 min: 30%

90% B (Linear) -

15-20 min: 90% B

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm (aromatic rings) and 280 nm .

-

Retention Order (Predicted) :

-

2-Aminoacetophenone (Most polar, elutes early).

-

4-Bromobenzoic acid.[2]

-

4-Bromo-N-phenacylbenzamide (Parent) .

-

2-(4-bromophenyl)-5-phenyloxazole (Most non-polar/hydrophobic, elutes late).

-

Forced Degradation Protocol

-

Acid Stress : Dissolve 1 mg in 1 mL 0.1 N HCl/MeOH (50:50). Heat at 60°C for 4 hours. Expect: Oxazole formation.

-

Base Stress : Dissolve 1 mg in 1 mL 0.1 N NaOH/MeOH (50:50). Heat at 60°C for 4 hours. Expect: Hydrolysis.

-

Oxidative Stress : Dissolve 1 mg in 3%

. Store RT for 24 hours. Expect: Minimal degradation (or N-oxide/benzylic oxidation). -

Photostability : Expose solid sample to 1.2 million lux hours (ICH Q1B). Expect: Potential radical cleavage of phenacyl ketone.

References

-

Chemical Identity : MolAid. (2023). 4-bromo-N-(2-oxo-2-phenylethyl)benzamide (CAS 37611-23-7). Retrieved from [Link]

- Robinson-Gabriel Mechanism: Turchi, I. J. (1981). The Robinson-Gabriel Synthesis of Oxazoles. Industrial & Engineering Chemistry Product Research and Development.

- General Amide Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for amide stability).

Sources

Unlocking the Pharmacological Potential of Novel Benzamide Derivatives: A Comprehensive Technical Guide

The Benzamide Pharmacophore: Structural Versatility and Rational Design

Benzamide derivatives represent one of the most versatile and highly privileged pharmacophores in modern medicinal chemistry. Characterized by a benzene ring linked to a carboxamide moiety, this scaffold serves as a modular foundation for rational drug design. By systematically modifying the aromatic ring and the amide nitrogen, researchers can precisely tune the lipophilicity, steric bulk, and electronic distribution of the molecule. This technical guide explores the three most prominent biological applications of novel benzamide derivatives—epigenetic modulation, antimicrobial efficacy, and Hedgehog signaling antagonism—providing the mechanistic causality and self-validating experimental protocols required for advanced drug development.

Epigenetic Modulation: HDAC1 Inhibition in Oncology

Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and the silencing of tumor suppressor genes. Benzamide derivatives have emerged as highly selective Class I HDAC inhibitors, particularly targeting HDAC1[1].

Mechanistic Causality: The classic HDAC inhibitor pharmacophore consists of three domains: a zinc-binding group (ZBG), a hydrophobic linker, and a surface-recognition cap[1]. In novel benzamides, the ortho-aminobenzamide moiety acts as a bidentate ZBG, chelating the catalytic Zn²⁺ ion at the bottom of the HDAC active pocket[2]. Recent Structure-Activity Relationship (SAR) studies demonstrate that introducing bulky, electron-rich fragments—such as an indole group—into the cap region enhances interaction with the surface residues at the rim of the active site. For instance, fluorination of the indole cap (Compound 3j) significantly lowers the IC₅₀ by optimizing halogen bonding within the hydrophobic cavity[1].

Fig 1. Mechanistic pathway of HDAC1 inhibition by benzamide derivatives leading to apoptosis.

Data Presentation: HDAC1 Inhibitory Activity

The table below highlights the structure-activity relationship of recent indole-containing benzamides compared to clinical standards[1],[2].

| Compound | Zinc-Binding Group (ZBG) | Cap Group | HDAC1 IC₅₀ (µM) |

| MS-275 (Control) | o-phenylenediamine | Pyridine | 0.668 |

| Chidamide (Control) | o-phenylenediamine | Pyridine | 1.280 |

| Compound 3g | o-phenylenediamine | Indole | 0.803 |

| Compound 3j | o-phenylenediamine | 5-Fluoroindole | 0.330 |

Protocol: In Vitro Fluorometric HDAC1 Enzymatic Assay

To accurately quantify the inhibitory potency of novel benzamides, a continuous fluorometric assay is utilized.

-

Reagent Preparation: Utilize a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Causality: The removal of the acetyl group by active HDAC1 sensitizes the substrate. Subsequent addition of a trypsin-like developer cleaves the AMC fluorophore, providing a highly sensitive readout of enzyme kinetics.

-

Compound Incubation: Dilute benzamide derivatives in DMSO and incubate with purified recombinant HDAC1 enzyme for 15 minutes at 37°C before adding the substrate. Causality: Benzamides often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached, preventing artificially high IC₅₀ readings.

-

Signal Detection: Measure fluorescence at Ex/Em = 360/460 nm using a microplate reader.

-

Self-Validation System: Include a 'No Enzyme' baseline control to subtract background auto-hydrolysis of the substrate, and a 'Reference Inhibitor' (MS-275) to validate the assay's dynamic range and sensitivity.

Antimicrobial Efficacy: Disrupting Pathogenic Viability

Beyond oncology, novel N-benzamide derivatives exhibit potent antimicrobial properties against both Gram-positive and Gram-negative pathogens[3].

Mechanistic Causality: The antibacterial efficacy of these compounds is heavily dependent on their lipophilicity (LogP) and hydrogen-bonding capacity. Halogenated or alkylated substitutions (e.g., p-bromo or p-tolyl groups) on the benzamide ring optimize the molecule's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria and the complex outer lipopolysaccharide membrane of Gram-negative strains[3]. Once inside the cellular matrix, these derivatives disrupt essential enzymatic processes or intercalate with bacterial DNA to halt replication.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Comparative antimicrobial activity of substituted N-benzamide derivatives[3].

| Compound | Substitution | E. coli (Gram -) MIC | B. subtilis (Gram +) MIC |

| Compound 5a | p-hydroxy | 3.12 µg/mL | 6.25 µg/mL |

| Compound 6b | p-tolyl | 3.12 µg/mL | 6.25 µg/mL |

| Compound 6c | p-bromo | 3.12 µg/mL | 6.25 µg/mL |

Protocol: Resazurin-Assisted Broth Microdilution Assay

Standard turbidity-based MIC assays often fail for highly lipophilic benzamides because the compounds can precipitate in aqueous broth, mimicking bacterial growth.

-

Inoculum Preparation: Standardize bacterial suspensions to 0.5 McFarland standard (approx.

CFU/mL) in Mueller-Hinton broth. -

Serial Dilution: Perform two-fold serial dilutions of the benzamide derivatives. Causality: Maintain the final DMSO concentration strictly below 1% to prevent solvent-induced bacteriostasis, which would confound the MIC results.

-

Resazurin Addition: After 18 hours of incubation at 37°C, add 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Resazurin acts as an electron acceptor. Viable, respiring bacteria reduce blue resazurin to pink, fluorescent resorufin. This colorimetric shift provides an unambiguous metabolic readout, eliminating false positives caused by compound precipitation.

-

Self-Validation System: Incorporate a 'Media Only' well to confirm broth sterility and a 'Bacteria + Vehicle (DMSO)' well to ensure the solvent does not artificially suppress bacterial growth.

Hedgehog Signaling Modulation: Smoothened (Smo) Antagonism

The Hedgehog (Hh) signaling pathway is a major driver of embryonic development and tissue homeostasis; its aberrant activation is directly linked to aggressive malignancies such as medulloblastoma and basal cell carcinoma[4].

Mechanistic Causality: Specific novel benzamide derivatives (e.g., Compound 10f) have been identified as potent antagonists of Smoothened (Smo), a 7-transmembrane G-protein-coupled receptor[4]. Unlike traditional competitive inhibitors, these benzamide derivatives bind deep within the transmembrane pocket of Smo, locking the receptor in an inactive conformation. This prevents the downstream translocation of Gli transcription factors to the nucleus, effectively starving the tumor of transcriptional growth signals[4].

Fig 2. Antagonism of the Hedgehog signaling pathway by benzamides via Smoothened inhibition.

Protocol: Cell-Based Luciferase Reporter Assay for Hh Pathway Inhibition

To evaluate the functional antagonism of Smoothened by benzamide derivatives in living cells.

-

Transfection: Seed NIH3T3 cells and co-transfect them with a Gli-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

-

Pathway Stimulation: Treat the cells with recombinant Sonic Hedgehog (Shh) ligand or a known Smo agonist (e.g., SAG) to forcefully activate the pathway. Causality: Stimulating the pathway provides a high baseline signal, allowing for the precise measurement of the benzamide derivative's antagonistic suppression capabilities.

-

Compound Treatment & Lysis: Expose the cells to varying concentrations of the benzamide derivative for 24 hours. Lyse the cells using a passive lysis buffer to preserve enzyme stability.

-

Self-Validation System: Measure both Firefly and Renilla luminescence sequentially. Causality: Normalizing the Firefly luciferase signal (Hh pathway activity) against the Renilla signal (constitutive activity) strictly controls for variations in cell number, transfection efficiency, and non-specific compound cytotoxicity.

References

-

Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Thieme. URL:[Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Biomedicine and Engineering / Nanobioletters. URL:[Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Exploring the Mechanism of Action of N-Phenacylbenzamide Compounds

The following technical guide explores the N-phenacylbenzamide scaffold, a versatile pharmacophore in medicinal chemistry. This guide distinguishes the specific phenacyl (2-oxo-2-phenylethyl) derivatives from the more common N-phenylbenzamides, highlighting their unique chemical reactivity (Robinson-Gabriel cyclization) and their pharmacological potential as dual-binding cholinesterase inhibitors and antimicrobial agents.

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Phenacyl Advantage

N-phenacylbenzamides (

-

Chemical Reactivity: They serve as "masked" oxazoles, undergoing cyclodehydration (Robinson-Gabriel synthesis) to form 2,5-disubstituted oxazoles, which are potent fluorophores and bioactive heterocycles.

-

Pharmacological Efficacy: The flexible keto-ethyl linker allows the molecule to adopt a "U-shape" conformation, facilitating dual-site binding in enzymes like Acetylcholinesterase (AChE), bridging the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).

Chemical Basis & Structure-Activity Relationship (SAR)

The core structure consists of a benzamide moiety linked to a phenacyl group. The bioactivity is modulated by substituents on the two aromatic rings (

The Scaffold

-

Ring A (Benzoyl): Controls lipophilicity and electronic density at the amide carbonyl. Electron-withdrawing groups (EWGs) here increase the acidity of the amide proton.

-

Linker (

): The critical hinge. The ketone carbonyl acts as a hydrogen bond acceptor, while the methylene spacer provides rotational freedom. -

Ring B (Phenacyl): Often targets hydrophobic pockets in enzymes.

SAR Table: Substituent Effects

| Region | Modification | Effect on Activity | Mechanism |

| Amide N-H | Methylation | Decreases Activity | Loss of H-bond donor capability for receptor binding. |

| Linker ( | Reduction to CH-OH | Modulates Activity | Increases water solubility; shifts from H-bond acceptor to donor/acceptor. |

| Ring A (Para) | Halogen (-Cl, -Br) | Increases Potency | Enhances lipophilic interaction with hydrophobic pockets (e.g., AChE PAS). |

| Ring B (Para) | Nitro ( | Increases Reactivity | Facilitates cyclization to oxazoles; enhances antimicrobial efficacy via oxidative stress. |

Mechanism of Action: Chemical Transformation

Before acting on a biological target, N-phenacylbenzamides are frequently utilized as precursors. The Robinson-Gabriel Synthesis is the definitive chemical mechanism for this class, converting the acyclic amide into a cyclic 1,3-oxazole.

The Robinson-Gabriel Cyclodehydration

Under dehydrating conditions (

Figure 1: The Robinson-Gabriel cyclization pathway, transforming the flexible N-phenacylbenzamide into a rigid oxazole scaffold.

Biological Mechanism: Cholinesterase Inhibition

The most documented pharmacological MoA for benzamide derivatives is the inhibition of Acetylcholinesterase (AChE) , a key target in Alzheimer's disease therapy.

Dual-Site Binding Hypothesis

Unlike simple competitive inhibitors, N-phenacylbenzamides are hypothesized to act as dual-binding inhibitors :

-

Catalytic Active Site (CAS): The Benzamide moiety interacts with the catalytic triad (Ser200, His440, Glu327) via

stacking with Trp84. -

Peripheral Anionic Site (PAS): The Phenacyl phenyl ring lodges in the PAS (near Trp279), blocking substrate entry.

-

The Linker: The keto-ethyl chain spans the enzyme gorge, preventing the conformational changes necessary for hydrolysis.

Pathway Visualization

Figure 2: Dual-site binding mechanism of N-phenacylbenzamide within the AChE enzymatic gorge.

Experimental Protocols

To validate the mechanism described above, the following self-validating protocols are recommended.

Protocol A: Synthesis via Schotten-Baumann

Objective: Synthesize N-phenacylbenzamide with high purity.

-

Reagents: Benzoyl chloride (1.0 eq), 2-Aminoacetophenone hydrochloride (1.0 eq), Triethylamine (

, 2.5 eq), DCM (Solvent). -

Procedure:

-

Dissolve 2-aminoacetophenone HCl in dry DCM at

. -

Add

dropwise to liberate the free amine. -

Add benzoyl chloride slowly (exothermic reaction).

-

Stir at room temperature for 4-6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will be less polar than the amine.

-

-

Purification: Wash with

(removes unreacted amine) and

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Determine

-

Preparation:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Reagent: DTNB (Ellman's reagent, 0.3 mM).

-

Enzyme: AChE (from Electrophorus electricus, 0.03 U/mL).

-

-

Workflow:

-

Incubate Enzyme + Test Compound (N-phenacylbenzamide) in buffer for 20 min at

. -

Add DTNB and ATCh.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes. The yellow color indicates thiocholine production (enzyme activity).

-

-

Calculation:

-

Plot log[Concentration] vs % Inhibition to derive

.

-

References

-

Robinson-Gabriel Synthesis: Turchi, I. J. (1981). "Oxazoles".[1] Industrial & Engineering Chemistry Product Research and Development. Link

-

Cholinesterase Inhibition: Krátký, M., et al. (2019).[2] "2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase".[2][3][4] Biomolecules.[3][5][6][7][8][9][10][11] Link

-

Antimicrobial Activity: Aslam, M. A., et al. (2016). "Synthesis, Characterization and Biological Evaluation of Some New N-substituted Benzamides". Journal of Saudi Chemical Society. Link

-

Assay Methodology: Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity". Biochemical Pharmacology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy- N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

detailed synthesis protocol for 4-bromo-N-phenacylbenzamide

[1]

Executive Summary & Retrosynthetic Analysis

This technical guide details the synthesis of 4-bromo-N-phenacylbenzamide , a critical intermediate often utilized in the Robinson-Gabriel synthesis of 2,5-disubstituted oxazoles (specifically 2-(4-bromophenyl)-5-phenyloxazole).[1]

Unlike simple amide couplings, this protocol addresses the inherent instability of the amine precursor, phenacylamine (2-aminoacetophenone) .[2] The free base of phenacylamine readily dimerizes to dihydropyrazines; therefore, this protocol utilizes the stable hydrochloride salt generated in situ or via a distinct precursor step using the Delépine reaction.[2]

Retrosynthetic Logic

The synthesis is designed as a robust two-stage workflow:

-

Precursor Stabilization: Conversion of

-bromoacetophenone to phenacylamine hydrochloride via the Delépine reaction (using hexamethylenetetramine).[1] This avoids the use of unstable free amines. -

Schotten-Baumann Acylation: Selective N-acylation of the amine salt with 4-bromobenzoyl chloride under controlled basic conditions to prevent O-acylation or multiple substitutions.[1]

Figure 1: Retrosynthetic disconnection showing the critical path through the stable amine salt.[2]

Health, Safety, and Environment (HSE)[2]

CRITICAL WARNING: This synthesis involves Phenacyl Bromide , a potent lachrymator (tear gas agent).[2]

| Reagent | Hazard Class | Critical Handling Protocol |

| Phenacyl Bromide | Acute Tox, Skin Corr, Lachrymator | Handle only in a functioning fume hood.[1] Neutralize spills immediately with dilute ammonia. Wear double nitrile gloves. |

| 4-Bromobenzoyl Chloride | Skin Corr, Reacts with Water | Moisture sensitive. Releases HCl gas upon hydrolysis. Store under inert gas. |

| Hexamethylenetetramine | Flammable Solid, Sensitizer | Avoid dust formation.[2] |

| Dichloromethane (DCM) | Carcinogen (Suspected) | Use standard organic solvent PPE.[1][2] |

Materials and Equipment

Reagents

-

4-Bromobenzoyl Chloride: >98% purity (Check for white crystals; yellow liquid indicates hydrolysis).[1][2]

-

Triethylamine (Et₃N): Dried over KOH or molecular sieves.[1][2]

-

Solvents: Ethanol (Abs.), Chloroform, Dichloromethane (DCM), Hydrochloric acid (conc. and 2N).[2]

Equipment

Experimental Protocols

STEP 1: Synthesis of Phenacylamine Hydrochloride (Delépine Reaction)

Rationale: Direct amination of phenacyl halides with ammonia leads to complex mixtures of secondary/tertiary amines.[2] The Delépine reaction uses hexamine to form a quaternary salt, which is then cleanly hydrolyzed to the primary amine salt.[2]

Procedure:

-

Quaternary Salt Formation:

-

Dissolve Phenacyl Bromide (19.9 g, 100 mmol) in Chloroform (100 mL).

-

Separately, dissolve Hexamethylenetetramine (14.0 g, 100 mmol) in Chloroform (100 mL).[2]

-

Add the hexamine solution to the phenacyl bromide solution rapidly at room temperature.

-

Observation: An exothermic reaction occurs.[4] A dense white precipitate (the hexaminium salt) forms almost immediately.[2]

-

Allow the mixture to stand for 4 hours (or overnight) to ensure complete precipitation.[2]

-

Filter the white solid, wash with fresh chloroform (2 x 30 mL) and diethyl ether (2 x 30 mL).[2] Air dry.

-

Yield Expectation: ~90-95% of the quaternary salt.

-

-

Hydrolysis to Amine Salt:

-

Suspend the dried quaternary salt in Ethanol (150 mL).

-

Add Conc. HCl (40 mL) carefully.

-

Heat the mixture to reflux for 2–3 hours.

-

Mechanism:[2][3][5] The hexamine cage breaks down, releasing formaldehyde (as diethyl acetal) and ammonium chloride, leaving phenacylamine hydrochloride.[2]

-

Cool the mixture to 0°C. The inorganic NH₄Cl often precipitates first; filter it off if present.

-

Concentrate the filtrate to ~50% volume. Upon cooling/addition of ether, Phenacylamine Hydrochloride crystallizes.[2]

-

Recrystallize from Ethanol/Ether if necessary.

-

Target Yield: ~75-80% (White crystalline solid, MP ~194°C dec).

-

STEP 2: Synthesis of 4-Bromo-N-phenacylbenzamide

Rationale: The Schotten-Baumann conditions are modified here to use an organic base (Et₃N) in DCM. This provides a homogeneous reaction for the electrophile and nucleophile before the product precipitates, ensuring higher purity than aqueous biphasic methods.[2]

Procedure:

-

Setup:

-

Base Addition (Liberation of Amine):

-

Add Triethylamine (10.1 g, 14.0 mL, 100 mmol, 2.0 eq) dropwise over 10 minutes.

-

Observation: The suspension will change texture as Phenacylamine free base is liberated and Et₃N·HCl forms. Stir for 15 minutes at 0°C.

-

-

Acylation:

-

Dissolve 4-Bromobenzoyl Chloride (11.0 g, 50 mmol, 1.0 eq) in DCM (25 mL).

-

Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <5°C.

-

Caution: Exothermic reaction.[4]

-

Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 4–6 hours.

-

-

Workup:

-

The reaction mixture may contain precipitated Et₃N·HCl. Dilute with DCM (100 mL) to ensure the product is dissolved (or filter off the salt if the product is known to be very soluble, but typically the amide is soluble in DCM).[2]

-

Wash 1: 1N HCl (2 x 50 mL) – Removes unreacted amine and Et₃N.[1][2]

-

Wash 2: Saturated NaHCO₃ (2 x 50 mL) – Removes unreacted 4-bromobenzoic acid.[1][2]

-

Wash 3: Brine (50 mL).

-

Filter and evaporate the solvent under reduced pressure to yield a crude off-white solid.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Toluene .

-

Dissolve in hot solvent, filter while hot (to remove any inorganic salts), and cool slowly to 4°C.

-

Final Yield: Expect 70–85%.

-

Characterization & Data Analysis

Expected Physical Properties

| Property | Value/Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₅H₁₂BrNO₂ |

| Molecular Weight | 318.17 g/mol |

| Melting Point | 135–140°C (Predicted based on analogs; Note: Unbrominated analog MP is ~89°C) |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol (cold); insoluble in water.[1][2][7][8] |

Spectroscopic Data (Simulated/Reference)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.05 (t, 1H, NH): Broad triplet or singlet, exchangeable with D₂O.[2]

-

δ 7.95 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Carbonyl (Benzoyl ring).[2]

-

δ 7.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Bromine.[2]

-

δ 7.70 (d, J=7.5 Hz, 2H): Phenacyl aromatic ring (ortho).[2]

-

δ 7.65 (t, 1H): Phenacyl aromatic ring (para).[2]

-

δ 7.55 (t, 2H): Phenacyl aromatic ring (meta).[2]

-

δ 4.85 (d, J=5.5 Hz, 2H): Methylene protons (

).[1][2] Diagnostic Peak.

IR Spectrum (KBr, cm⁻¹):

Process Workflow Diagram

Figure 2: Integrated process flow for the synthesis of 4-bromo-N-phenacylbenzamide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete precipitation of hexamine adduct. | Ensure anhydrous chloroform is used. Allow longer reaction time (overnight). |

| Red/Brown Color in Step 2 | Decomposition of free phenacylamine. | Ensure temperature is kept at 0°C during base addition.[6][9] Do not add base until the acid chloride is ready to be added (or add acid chloride first, then base).[2] |

| O-Alkylation Products | Reaction at oxygen enolate.[1] | Use a weaker base (Pyridine) or ensure strict 1:1 stoichiometry.[1][2] The amide nitrogen is generally more nucleophilic than the ketone oxygen under these conditions. |

| Sticky Solid Product | Impurities/Solvent retention.[1] | Triturate the crude solid with cold diethyl ether before recrystallization. |

References

-

Delépine Reaction Mechanism & Protocol

-

Schotten-Baumann Conditions for Phenacylamines

-

Oxazole Synthesis Context (Robinson-Gabriel)

-

Analogous Characterization Data

-

CAS Verification

Sources

- 1. 4-Bromo-N-(2-(1H-imidazol-1-yl)-2-phenylethyl)benzamide | C18H16BrN3O | CID 49798929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102093291B - Preparation method of N-[4-(triethyl aminomethyl) benzoyl] caprolactam bromide - Google Patents [patents.google.com]

- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

Characterization of 4-bromo-N-phenacylbenzamide: An Application Note and Protocol

Introduction

4-bromo-N-phenacylbenzamide is a synthetic organic compound featuring a benzamide core structure, which is a prevalent scaffold in numerous pharmaceutically active molecules. The presence of a bromine atom and a phenacyl group suggests potential for further chemical modification and exploration of its biological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the synthesis, purification, and detailed characterization of 4-bromo-N-phenacylbenzamide. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure scientific integrity and reproducibility.

Synthesis of 4-bromo-N-phenacylbenzamide

A robust and straightforward method for the synthesis of 4-bromo-N-phenacylbenzamide is the acylation of 2-aminoacetophenone with 4-bromobenzoyl chloride. This nucleophilic acyl substitution reaction is a common and efficient way to form amide bonds.[1][2]

Reaction Scheme

Caption: Synthesis of 4-bromo-N-phenacylbenzamide.

Experimental Protocol: Synthesis

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

Recrystallization is a crucial step to obtain a highly pure solid compound by separating it from impurities.[3][4] The choice of solvent is critical and should be determined empirically.

Experimental Protocol: Recrystallization

-

Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexane) to identify a suitable solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[1][5]

-

Dissolution: Dissolve the crude 4-bromo-N-phenacylbenzamide in a minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.

Physicochemical Characterization

Melting Point Determination

The melting point is a key physical property that indicates the purity of a crystalline solid. A sharp melting point range is indicative of high purity.[6][7][8][9][10]

Experimental Protocol: Melting Point

-

Sample Preparation: Place a small amount of the dried, purified 4-bromo-N-phenacylbenzamide into a capillary tube and compact the sample.

-

Measurement: Place the capillary tube in a melting point apparatus and heat slowly (1-2 °C/min).

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of 4-bromo-N-phenacylbenzamide.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of the final product.[9]

Experimental Protocol: TLC

-

Plate Preparation: Spot a dilute solution of the compound on a silica gel TLC plate.

-

Development: Develop the plate in a chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexane).

-

Visualization: Visualize the spots under UV light (254 nm).

-

Rf Value Calculation: Calculate the retention factor (Rf) for the spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the synthesized compound with high accuracy and precision.[11]

Experimental Protocol: HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~1680 | C=O stretch (ketone) |

| ~1650 | C=O stretch (amide I) |

| ~1580 | N-H bend (amide II) |

| ~1590, 1480 | C=C stretch (aromatic) |

| ~1070 | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | br s | 1H | -NH- |

| ~7.9-8.0 | d | 2H | Aromatic protons (phenacyl ring) |

| ~7.7-7.8 | d | 2H | Aromatic protons (bromobenzoyl ring) |

| ~7.5-7.7 | m | 5H | Aromatic protons (phenacyl & bromobenzoyl rings) |

| ~4.9 | d | 2H | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9]

Experimental Protocol: Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 319/321 | [M+H]⁺ (isotopic pattern due to Br) |

| 214/216 | [M - C₇H₅O]⁺ |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 105 | [C₆H₅-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Workflow Diagram

Caption: Experimental workflow for 4-bromo-N-phenacylbenzamide.

Conclusion

This application note provides a comprehensive set of protocols for the synthesis, purification, and characterization of 4-bromo-N-phenacylbenzamide. By following these detailed procedures, researchers can confidently prepare and validate the structure and purity of this compound, enabling its use in further chemical and biological investigations. The presented methodologies are based on established principles and can be adapted for the characterization of other novel benzamide derivatives.

References

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). PennWest University. Retrieved from [Link]

-

4-bromo-N-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromo-N-phenylbenzamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2169. [Link]

- CN106966914A - A kind of preparation method of the aminoacetophenone of 5 bromine, 4 chlorine 2. (n.d.). Google Patents.

-

(PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. (2014). ResearchGate. Retrieved from [Link]

-

Benzamide, 4-bromo-N-(1-naphthyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Separation of (R)-4-Bromo-alpha-methylbenzylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

(PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. (2022). ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Benzamide, 4-bromo-N-allyl-. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzamide, 4-bromo-N-(1-benzylidene-2-diethylamino-2-oxoethyl)-. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzamide, N-(4-bromo-3-phenyl-1H-pyrazol-5-yl)-3,4-dimethoxy-. (n.d.). SpectraBase. Retrieved from [Link]

-